(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine, also known as PPSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPSMA is a member of the piperidine family of compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and “(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine” can serve as a key intermediate in their synthesis. Recent advances in the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, have been summarized in the literature . These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design.
Pharmacological Applications
The compound is part of the piperidine class, which has been found to have extensive pharmacological applications. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as Piperine, exhibit powerful antioxidant action. They are capable of hindering or suppressing free radicals, which suggests that “(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine” could potentially be explored for its antioxidant properties .
Anti-Cancer Activity
Piperidine alkaloids have shown antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. This indicates that the compound could be researched further for its potential anti-cancer applications .
Anti-Inflammatory and Analgesic Effects
Compounds with a piperidine moiety have been reported to possess anti-inflammatory and analgesic properties. This makes “(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine” a candidate for the development of new anti-inflammatory and pain-relieving drugs .
Role in Drug Discovery
The piperidine nucleus is a pivotal cornerstone in the production of drugs. The compound’s structural features make it an important building block in the field of drug discovery, particularly for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been found to target theCCR5 receptor , which plays a crucial role in the process of HIV-1 entry .
Mode of Action
It’s worth noting that similar compounds have been found to inhibitH(+),K(+)-ATPase activity in a potassium-competitive manner , which is quite different from proton pump inhibitors .
Biochemical Pathways
Related compounds have been found to impact thegastric acid secretion pathway .
Result of Action
Similar compounds have been found to exert apotent and longer-lasting inhibitory action on gastric acid secretion .
properties
IUPAC Name |
(1-pyridin-3-ylsulfonylpiperidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-8-10-3-6-14(7-4-10)17(15,16)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZDGDPNCYRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.